Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃):
¹³C NMR (100 MHz, CDCl₃):
- δ 14.1 (CH₂CH₃)
- δ 61.8 (OCH₂CH₃)
- δ 121.6–140.2 (aromatic C and CF₃)
- δ 162.5 (C=O).
The trifluoromethyl group (-CF₃) appears as a quartet at δ -62.5 ppm in ¹⁹F NMR.
Infrared (IR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
- Electrospray Ionization (ESI) : [M+H]⁺ at m/z 346.1.
- Fragmentation Patterns :
| Spectrum | Key Peaks | Assignment |
|---|---|---|
| ¹H NMR | δ 8.70 (s) | Pyrimidine H6 |
| ¹³C NMR | δ 162.5 | Ester carbonyl |
| IR | 1745 cm⁻¹ | Ester C=O stretch |
| MS | m/z 346.1 | Molecular ion [M+H]⁺ |
Properties
Molecular Formula |
C14H11ClF3N3O2 |
|---|---|
Molecular Weight |
345.70 g/mol |
IUPAC Name |
ethyl 2-chloro-4-[3-(trifluoromethyl)anilino]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H11ClF3N3O2/c1-2-23-12(22)10-7-19-13(15)21-11(10)20-9-5-3-4-8(6-9)14(16,17)18/h3-7H,2H2,1H3,(H,19,20,21) |
InChI Key |
PTCWXLQRYWZZJA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NC2=CC=CC(=C2)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of Ethyl 2-chloro-4-pyrimidine-5-carboxylate Intermediate
The starting material is often ethyl 2,4-dichloropyrimidine-5-carboxylate or a closely related pyrimidine derivative. The chloro group at the 2-position is retained, while the 4-position is activated for nucleophilic substitution.
- Typical synthesis : Reaction of 2,4-dichloropyrimidine-5-carboxylate with ethyl chloroformate in the presence of a base like triethylamine to form the ethyl ester at the 5-position.
- Reaction conditions : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol at 60–80°C, with stoichiometric control to minimize side reactions.
- Purification : Recrystallization or chromatographic techniques to achieve >98% purity.
Introduction of the 3-(Trifluoromethyl)phenylamino Group
The 4-position chloro substituent is displaced by the nucleophilic amine bearing the trifluoromethyl group.
- Nucleophilic aromatic substitution (SNAr) : The 4-chloro group undergoes substitution with 3-(trifluoromethyl)aniline or a related amine under reflux.
- Catalysts and bases : Triethylamine or potassium carbonate is used to neutralize the HCl generated and drive the reaction forward.
- Solvents : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity and solubility.
- Temperature : Typically 80–120°C to facilitate substitution without decomposing sensitive groups.
- Reaction time : Several hours to overnight depending on scale and reagent reactivity.
Optimization and Purification
- Yield optimization : Careful control of temperature, solvent, and reagent ratios minimizes side reactions such as over-alkylation or hydrolysis.
- Purification methods : Silica gel chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).
- Analytical verification : NMR (¹H, ¹³C, ¹⁹F), HRMS, and HPLC confirm the structure and purity.
Reaction Conditions and Parameters
| Step | Reagents | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Esterification | Ethyl chloroformate, triethylamine | DMF or ethanol | 60–80°C | 2–4 h | Formation of ethyl ester at 5-position |
| Amination (SNAr) | 3-(Trifluoromethyl)aniline, base (Et3N/K2CO3) | DMF or DMSO | 80–120°C | 6–24 h | Substitution of 4-chloro by amino group |
| Purification | Silica gel chromatography or recrystallization | Various | Ambient | — | Ensures >98% purity |
Research Findings and Analytical Data
- NMR Spectroscopy : ¹H NMR confirms aromatic and aliphatic protons; ¹³C NMR shows characteristic signals for pyrimidine carbons, ester carbonyl, and trifluoromethyl carbons; ¹⁹F NMR confirms trifluoromethyl group integration.
- Mass Spectrometry : High-resolution MS confirms molecular ion peak consistent with C15H11ClF3N3O2.
- X-ray Crystallography : Used in some studies to confirm the molecular structure and substitution pattern.
- Purity Assessment : HPLC with C18 columns and acetonitrile/water gradients confirms purity >98%, critical for biological applications.
Comparative Notes on Similar Compounds
| Compound | Key Difference | Impact on Synthesis |
|---|---|---|
| Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | Lacks phenylamino substitution | Simpler synthesis, fewer steps |
| Ethyl 2-(methylthio)-4-(phenylamino)pyrimidine-5-carboxylate | Methylthio instead of chloro at 2-position | Different reactivity, requires alternative substitution strategy |
| 4-(3-(Trifluoromethyl)phenylamino)pyrimidines with other esters | Variation in ester group | May affect solubility and reaction conditions |
Summary Table of Preparation Method
| Aspect | Description |
|---|---|
| Starting material | Ethyl 2,4-dichloropyrimidine-5-carboxylate or equivalent |
| Key reaction | Nucleophilic aromatic substitution of 4-chloro by 3-(trifluoromethyl)aniline |
| Solvents | DMF, DMSO, ethanol |
| Bases | Triethylamine, potassium carbonate |
| Temperature range | 60–120°C |
| Purification | Chromatography, recrystallization |
| Analytical techniques | NMR (¹H, ¹³C, ¹⁹F), HRMS, HPLC, X-ray crystallography |
| Yield considerations | Controlled stoichiometry, temperature, and reaction time critical |
Chemical Reactions Analysis
Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-79-6)
- Structural Differences: Lacks the 3-(trifluoromethyl)phenylamino group at position 4, replaced by a trifluoromethyl group directly attached to the pyrimidine ring.
- Synthesis : Prepared via chlorination of precursor hydroxypyrimidines using POCl3, similar to methods described for related esters .
- Applications: Used as an intermediate in agrochemicals; its simpler structure may reduce synthetic complexity but also limit target specificity compared to amino-substituted analogs .
- Physical Properties : Molecular weight 254.59 g/mol; stored under inert conditions (2–8°C), indicating sensitivity to moisture or oxidation .
Ethyl 2-phenylpyrimidine-5-carboxylate (4c, CAS 113271-89-9)
- Structural Differences: Substitutes the trifluoromethylphenylamino group with a phenyl ring at position 4.
- Synthesis : Synthesized via cyclization of diethyl 2-(ethoxymethylene)malonate with benzamidine hydrochloride, followed by chlorination .
- NMR Data : Key signals include δ 8.45–8.41 (m, 2H, aromatic protons) and δ 4.36 (q, OCH2), consistent with ester functionality .
- Applications: Demonstrates how aromatic substituents influence electronic properties and solubility.
Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate (CAS 866132-66-3)
- Structural Differences : Replaces the chlorine at position 2 with a pyridinyl group and retains the trifluoromethyl group at position 4.
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4)
- Structural Differences : Positional isomer of the target compound, with chlorine at position 4 and trifluoromethyl at position 2.
- Synthesis : Likely synthesized via similar chlorination and esterification steps.
- Applications : Structural isomerism impacts electronic distribution; the trifluoromethyl group at position 2 may alter steric hindrance and reactivity in substitution reactions .
Comparative Analysis Table
Research Findings and Trends
- Substituent Effects: The trifluoromethylphenylamino group enhances target engagement in kinase inhibitors compared to simpler aryl or alkyl groups, as seen in analogs like 5a–5f () .
- Synthetic Challenges : Chlorination with POCl3 () is efficient for introducing chlorine but requires careful control to avoid overhalogenation .
- Biological Activity : Compounds with trifluoromethyl groups exhibit improved antimicrobial and biofilm-disruption properties (), though specific data for the target compound are pending .
Biological Activity
Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate (CAS No. 227449-11-8) is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes current research findings, including pharmacological properties, biological activity, and case studies related to this compound.
- Molecular Formula : C₁₄H₁₂ClF₃N₂O₂
- Molecular Weight : 345.70 g/mol
- CAS Number : 227449-11-8
This compound exhibits its biological activity primarily through the inhibition of specific kinases, which are essential in various signaling pathways involved in cell proliferation and survival. Research indicates that it may act as a potent inhibitor against certain cancer cell lines and has shown promise in targeting drug-resistant variants of tumors.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been reported to inhibit cell growth in various cancer models:
- In vitro Studies : The compound demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines with IC₅₀ values ranging from 1.75 to 9.46 µM, outperforming standard treatments like 5-Fluorouracil (5-FU) .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Inhibition of Mycobacterium : It has shown effectiveness against both actively replicating and resistant strains of Mycobacterium tuberculosis, indicating potential as a therapeutic agent for tuberculosis .
Pharmacokinetics
The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics:
- Oral Bioavailability : Studies indicate an oral bioavailability of approximately 31.8% following administration at a dose of 10 mg/kg .
- Clearance Rate : The compound exhibits a clearance rate of about 82.7 mL/h/kg, indicating moderate systemic exposure post-administration.
Safety Profile
Toxicological evaluations have shown that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety margin for further development .
Case Studies
- Case Study on Cancer Treatment :
- Study on Drug Resistance :
Summary Table of Biological Activity
Q & A
Q. Q1. What are the key synthetic routes for preparing Ethyl 2-chloro-4-(3-(trifluoromethyl)phenylamino)pyrimidine-5-carboxylate, and how do reaction conditions influence yield?
Methodology :
- Nucleophilic substitution : React ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4) with 3-(trifluoromethyl)aniline under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or DMSO at 80–100°C for 12–24 hours .
- Optimization : Yield improvements (from ~60% to >90%) can be achieved by controlling stoichiometry (1:1.2 molar ratio of pyrimidine to aniline) and using catalytic Pd or Cu for coupling reactions .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Q2. How can spectroscopic techniques (NMR, LCMS) confirm the structure of this compound?
Methodology :
- <sup>1</sup>H/ <sup>13</sup>C NMR : Key signals include the ethyl ester triplet (δ 1.3–1.4 ppm for CH₃, δ 4.3–4.4 ppm for CH₂), pyrimidine ring protons (δ 8.5–9.0 ppm), and trifluoromethyl group (δ 3.9–4.1 ppm as a singlet) .
- LCMS : Expected [M+H]<sup>+</sup> at m/z 360–362 (depending on isotopic chlorine), with fragmentation peaks at m/z 220 (loss of ethyl ester) and 138 (pyrimidine core) .
- Elemental analysis : Verify C, H, N, Cl, and F content within ±0.3% of theoretical values .
Q. Q3. What are the primary stability concerns for this compound under storage and experimental conditions?
Methodology :
- Hydrolysis risk : The ester group is prone to hydrolysis in aqueous or acidic media. Store at −20°C in anhydrous DMSO or under nitrogen .
- Light sensitivity : UV-Vis studies show decomposition under prolonged UV exposure; use amber vials for storage .
- Thermal stability : DSC analysis indicates decomposition above 200°C, making it stable for most reaction conditions below this threshold .
Advanced Research Questions
Q. Q4. How can computational chemistry (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to analyze electron density at the chloro and trifluoromethyl groups, predicting sites for nucleophilic attack .
- Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR), focusing on hydrogen bonding between the pyrimidine ring and catalytic lysine residues .
- ADMET prediction : Tools like SwissADME assess logP (~2.5), solubility (~50 µM), and CYP450 inhibition risks .
Q. Q5. What strategies resolve contradictions in reported bioactivity data (e.g., kinase inhibition vs. cytotoxicity)?
Methodology :
- Dose-response profiling : Perform IC₅₀ assays across multiple cell lines (e.g., HCT-116, HEK293) to distinguish target-specific effects from off-target toxicity .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate kinase targets (e.g., JAK2/STAT3) and rule out nonspecific apoptosis pathways .
- Metabolite screening : LC-HRMS identifies hydrolyzed or oxidized byproducts that may contribute to cytotoxicity .
Q. Q6. How can structural modifications enhance solubility or target selectivity?
Methodology :
- Ester hydrolysis : Replace the ethyl group with PEGylated or morpholine-based moieties to improve aqueous solubility (logP reduction from 2.5 to 1.2) .
- Halogen substitution : Replace Cl with Br or I to modulate steric effects and enhance binding to hydrophobic kinase pockets .
- Heterocycle variation : Substitute pyrimidine with pyridine or triazine to alter π-π stacking interactions and selectivity profiles .
Data Contradiction Analysis
Q. Q7. Why do different studies report varying yields (50–95%) for the same synthetic route?
Critical factors :
Q. Q8. How to interpret conflicting bioactivity results in kinase assays?
Resolution strategies :
- Assay conditions : Differences in ATP concentration (1 mM vs. 10 µM) or incubation time (1 hr vs. 24 hrs) significantly impact IC₅₀ values .
- Protein source : Recombinant vs. native kinase isoforms may exhibit divergent inhibition profiles .
Experimental Design Considerations
Q. Q9. What in vitro models are suitable for evaluating this compound’s mechanism of action?
Methodology :
Q. Q10. How to validate in silico predictions of metabolic stability?
Methodology :
- Microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH for 1 hour; monitor parent compound depletion via LC-MS/MS .
- CYP inhibition screening : Test against CYP3A4, 2D6, and 2C9 isoforms using fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
